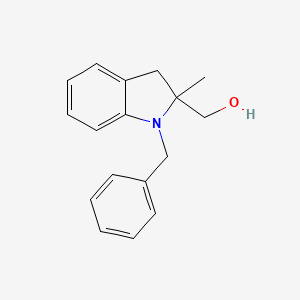

(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

Description

(1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol (CAS: 1820607-99-5) is a substituted dihydroindole derivative with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.34 g/mol . Its structure features:

Properties

IUPAC Name |

(1-benzyl-2-methyl-3H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPUNKRCFITCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst like aluminum chloride.

Methylation: The methyl group can be added using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and benzoxazinone ring enable substitution at multiple positions:

Reactivity at C-2 (Anilino Position):

-

The 3-(trifluoromethyl)anilino group undergoes substitution with alkoxides or thiols under basic conditions. For example, reaction with sodium methoxide in ethanol replaces the anilino group with methoxy, forming 2-methoxy derivatives .

-

Thiolation occurs via treatment with thiourea in DMF, yielding 2-mercaptobenzoxazinone intermediates .

Electrophilic Aromatic Substitution:

-

The benzoxazinone ring undergoes nitration or halogenation at the C-6/C-8 positions. Nitration with HNO₃/H₂SO₄ produces 6-nitro derivatives, while bromination yields 6-bromo analogs .

Reduction Reactions

The ketone and imine groups in the benzoxazinone ring are reducible:

-

Ketone Reduction: LiAlH₄ reduces the C-4 carbonyl to a hydroxyl group, forming 4-hydroxy-3,1-benzoxazine derivatives .

-

Ring Opening: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxazinone ring, yielding anthranilamide derivatives .

Oxidation Reactions

-

Quinone Formation: Oxidation with KMnO₄ in acidic media converts the benzoxazinone ring into a quinone structure.

-

Side-Chain Oxidation: The trifluoromethyl group resists oxidation, but adjacent methyl groups (if present) oxidize to carboxylic acids.

Cyclization and Ring Expansion

Reaction with ammonium hydroxide induces ring expansion to quinazolin-4-ones, a hallmark of benzoxazinone chemistry :

This reaction proceeds via nucleophilic attack of ammonia at the C-4 carbonyl, followed by ring rearrangement .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C-6/C-8 positions :

| Substrate | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 6-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one | 78 |

Acylation and Alkylation

The anilino nitrogen undergoes acylation with acid chlorides (e.g., acetyl chloride) to form N-acylated derivatives :

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the benzoxazinone ring undergoes hydrolysis to anthranilic acid derivatives :

Photochemical Reactions

UV irradiation in the presence of electron-deficient dienophiles (e.g., maleic anhydride) triggers [4+2] cycloaddition, forming tricyclic derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity : Research has indicated that derivatives of indole compounds exhibit antidepressant effects. The structure of (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol suggests potential activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Anticancer Properties : There is emerging evidence that indole derivatives possess anticancer activities. The compound's ability to interact with various biological targets may inhibit cancer cell proliferation. For instance, studies have demonstrated that certain indole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

Organic Synthesis Applications

Synthetic Intermediates : this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo further transformations such as oxidation or alkylation to yield diverse derivatives with enhanced biological activity .

Catalytic Reactions : The compound has been explored for its potential use in catalytic reactions. Its ability to stabilize certain transition states makes it a candidate for facilitating various organic reactions, including cross-coupling reactions and asymmetric synthesis. This application is particularly relevant for developing new synthetic pathways in drug discovery .

Cell Culture Applications

Buffering Agent : In biological research, this compound has been identified as a non-ionic organic buffering agent suitable for cell cultures. It maintains pH stability within a specific range (6–8.5), which is crucial for optimal cell growth and function . This property makes it valuable in experimental setups where pH fluctuations could adversely affect cellular processes.

Case Studies

Mechanism of Action

The mechanism of action of (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

(a) Substituent Effects on Solubility and Reactivity

- Hydroxymethyl Position: The target compound’s dihydroindole structure with a hydroxymethyl group at C2 may enhance solubility in polar solvents (e.g., methanol) compared to fully aromatic analogues like (1-benzyl-1H-indol-2-yl)methanol . However, the latter’s rigid aromatic system likely increases crystallinity and melting point (predicted boiling point: 456°C) .

- Benzyl vs.

Biological Activity

(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The chemical formula of this compound is with a molecular weight of 253.34 g/mol. The structure features a hydroxymethyl group attached to an indole ring, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Chemical Formula | C17H19NO |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | (1-benzyl-2-methyl-3H-indol-2-yl)methanol |

| PubChem CID | 119057018 |

Antimicrobial Activity

Research indicates that compounds related to indoles exhibit significant antimicrobial properties. For example, studies have shown that indole derivatives can inhibit various pathogens, including Gram-positive and Gram-negative bacteria. The compound this compound is hypothesized to demonstrate similar activities due to its structural features.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. Recent findings suggest that this compound may act as a microtubule-destabilizing agent, affecting cancer cell proliferation. For instance, compounds with similar structures have shown the ability to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity and altering cell cycle progression.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated that at concentrations of 10 µM, the compound significantly inhibited cell growth in MDA-MB-231 cells by inducing apoptosis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | 1.00 |

| 5 | 80 | 1.10 |

| 10 | 50 | 1.57 |

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The proposed mechanism of action for the biological activities of this compound includes:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule assembly in cancer cells.

- Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis.

- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation and survival.

Q & A

Q. How to design assays for evaluating the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.